molecular formula C16H29NO3 B1297497 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid CAS No. 332394-38-4

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid

Cat. No. B1297497
M. Wt: 283.41 g/mol
InChI Key: JVPOLLYQYUEDLO-UHFFFAOYSA-N
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Description

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid is a chemical compound with the molecular formula C16H29NO3 . It contains a total of 49 bonds, including 20 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid includes a six-membered cyclohexane ring, two isobutyl groups attached to a carbamoyl group (a functional group derived from carbamic acid), and a carboxylic acid group .

Scientific Research Applications

Biotechnological Production and Chemical Synthesis

The scientific research around 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid explores its potential applications in various fields, including biotechnological production and chemical synthesis. The focus is on utilizing this compound as a precursor or intermediary in synthesizing more complex molecules or materials. For instance, advancements in biotechnological methods have highlighted the potential of such compounds in producing lactic acid and its derivatives through microbial fermentation processes. Lactic acid serves as a significant feedstock for the synthesis of biodegradable polymers and other chemicals via both chemical and biotechnological routes, indicating the importance of related carboxylic acids in green chemistry and sustainable production methods (Gao, Ma, & Xu, 2011).

Carboxylic Acid Bioisosteres in Medicinal Chemistry

In medicinal chemistry, the study and application of carboxylic acid bioisosteres, including structures similar to 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid, are crucial. These bioisosteres are utilized to circumvent challenges associated with carboxylic acid-containing drugs, such as toxicity, metabolic stability, and membrane permeability issues. Novel carboxylic acid substitutes aim to retain or enhance pharmacological profiles while addressing these concerns, underscoring the compound's role in the development of safer and more effective pharmaceuticals (Horgan & O’ Sullivan, 2021).

Microbial Production of Dicarboxylic Acids

The microbial production of medium-chain dicarboxylic acids (MDCAs), which are essential for nylon material production and serve as platform chemicals across various industries, represents another significant application. Biotechnological advancements in metabolic engineering and synthetic biology strategies have been focused on enhancing the microbial biosynthesis of MDCAs, highlighting the growing importance of sustainable, bio-based production methods for industrial chemicals and materials (Li et al., 2020).

Catalytic Oxidation Processes

In the chemical industry, the selective catalytic oxidation of cyclohexene, a reaction that can produce various intermediates with different oxidation states and functional groups, including carboxylic acids, is of great interest. This process underscores the compound's relevance in synthesizing industrially important intermediates, offering a glimpse into the potential applications of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid in facilitating or optimizing these catalytic processes (Cao et al., 2018).

properties

IUPAC Name

2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16(19)20/h11-14H,5-10H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPOLLYQYUEDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333257
Record name 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid

CAS RN

332394-38-4
Record name 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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